Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione
Overview
Description
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione is a complex organic compound with the molecular formula C9H8O4. It is known for its unique structure, which includes a fused ring system incorporating an oxirane and a benzofuran moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with an epoxide in the presence of a catalyst to form the oxirane ring. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the opening of the oxirane ring, resulting in different products.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or ethers .
Scientific Research Applications
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of advanced materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione involves its interaction with molecular targets through its oxirane and benzofuran moieties. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity. The pathways involved may include enzyme inhibition or activation, depending on the specific context .
Comparison with Similar Compounds
Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione can be compared with other similar compounds, such as:
- Hexahydro-2,6-methanooxirenofbenzofuran-3,5-dione : Similar in structure but may differ in reactivity and applications.
- 2,6-Methanooxireno[f]isobenzofuran-3,5-dione : Another related compound with distinct chemical properties .
The uniqueness of hexahydro-2,6-methanooxirenof
Properties
IUPAC Name |
4,9-dioxatetracyclo[5.3.1.02,6.08,10]undecane-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O4/c10-8-4-2-1-3(7-6(2)12-7)5(4)9(11)13-8/h2-7H,1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWMOJSMSOVYSY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C3C(C1C4C2O4)C(=O)OC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70297369 | |
Record name | hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6004-80-4 | |
Record name | NSC115717 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70297369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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